molecular formula C19H27N5O B6071904 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide

3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide

Cat. No. B6071904
M. Wt: 341.5 g/mol
InChI Key: JPNIXGNFYBSXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound may act on various molecular targets, including enzymes and receptors, to exert its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide exhibits various biochemical and physiological effects. For instance, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has also been shown to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide in lab experiments is its potential to exhibit a wide range of biological effects. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide. One potential direction is to further elucidate the compound's mechanism of action and molecular targets. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, further studies could be conducted to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide involves the reaction of N-isopropyl-1-piperidinecarboxylic acid with 4-azido-benzyl chloride in the presence of a copper catalyst. This reaction produces an intermediate compound, which is then reacted with sodium ascorbate and copper sulfate to yield the final product.

Scientific Research Applications

3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

3-[(4-benzyltriazol-1-yl)methyl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-15(2)20-19(25)23-10-6-9-17(12-23)13-24-14-18(21-22-24)11-16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNIXGNFYBSXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)CN2C=C(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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